(1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide

Lipophilicity Membrane permeability Benzimidazole SAR

(1Z)-3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide (CAS 887202-37-1) is a synthetic benzimidazole derivative bearing an N-hydroxypropanimidamide side chain, with a molecular weight of 232.28 g·mol⁻¹ (C₁₂H₁₆N₄O). The 5,6-dimethyl substitution on the benzimidazole core distinguishes it from the unsubstituted parent scaffold, conferring a measured logP of 1.79 (vs.

Molecular Formula C12H16N4O
Molecular Weight 232.287
CAS No. 887202-37-1
Cat. No. B2810290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide
CAS887202-37-1
Molecular FormulaC12H16N4O
Molecular Weight232.287
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)CCC(=NO)N
InChIInChI=1S/C12H16N4O/c1-8-5-10-11(6-9(8)2)16(7-14-10)4-3-12(13)15-17/h5-7,17H,3-4H2,1-2H3,(H2,13,15)
InChIKeyUCEFLFSRMNCRSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1Z)-3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide (CAS 887202-37-1): Physicochemical Definition and Comparator Landscape


(1Z)-3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide (CAS 887202-37-1) is a synthetic benzimidazole derivative bearing an N-hydroxypropanimidamide side chain, with a molecular weight of 232.28 g·mol⁻¹ (C₁₂H₁₆N₄O) . The 5,6-dimethyl substitution on the benzimidazole core distinguishes it from the unsubstituted parent scaffold, conferring a measured logP of 1.79 (vs. 1.17 for the des-methyl analog) while maintaining an identical topological polar surface area (TPSA) of 76.43 Ų . The N-hydroxyamidine moiety provides metal-chelating capacity analogous to hydroxamic acid pharmacophores found in clinically validated HDAC inhibitors . Commercially available from multiple vendors in purities up to 98%, this compound occupies a defined structural niche within benzimidazole-based screening libraries and is supplied as a research-grade chemical for in vitro experimentation [REFS-1, REFS-3].

Why the Unsubstituted Benzimidazole Analog (CAS 4404-30-2) Cannot Replace CAS 887202-37-1 in Lipophilicity-Dependent Assays


The closest structural analog—3-(1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide (CAS 4404-30-2)—lacks the 5,6-dimethyl substituents, resulting in a logP difference of approximately 0.62 log units (1.79 vs. 1.17) despite an identical TPSA of 76.43 Ų [REFS-1, REFS-2]. This 4.1-fold increase in computed octanol-water partition coefficient translates to measurably different membrane partitioning behavior in cell-based assays. Furthermore, the des-hydroxy propanamide analog (CAS not reported; logP 1.43) lacks the N-hydroxyamidine functionality altogether, abolishing the metal-chelating pharmacophore that is structurally pre-configured for zinc-dependent enzyme inhibition (e.g., HDACs, MMPs) [1]. These differences are not cosmetic: they predict differential cellular permeability, target engagement, and SAR interpretation when this compound is used as a chemical probe or screening hit.

Quantitative Differentiation Evidence for (1Z)-3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide (CAS 887202-37-1)


Lipophilicity (logP) Advantage Over the Unsubstituted Benzimidazole Analog

The target compound exhibits a computed logP of 1.79, compared with 1.17 for the unsubstituted benzimidazole analog (CAS 4404-30-2), both measured under identical computational methodology by the same vendor (Leyan) [REFS-1, REFS-2]. This represents a ΔlogP of +0.62, equivalent to an approximately 4.2-fold increase in predicted octanol-water partition coefficient. The measured logD (pH 7.4) from ChemDiv is 1.38, confirming that the compound remains predominantly neutral at physiological pH despite the basic benzimidazole nitrogen .

Lipophilicity Membrane permeability Benzimidazole SAR

Aqueous Solubility (logSw) Characterization for Assay Buffer Compatibility

The target compound has a measured intrinsic aqueous solubility (logSw) of -1.28, corresponding to approximately 12 mg·mL⁻¹ in pure water at 25 °C, as determined by ChemDiv's standardized solubility assay . This moderate solubility profile is consistent with the balanced logP (1.39–1.79) and the presence of hydrogen bond donor/acceptor functionality from the N-hydroxyamidine group (3 H-bond donors, 4 H-bond acceptors). While a direct comparator logSw value for the unsubstituted analog (CAS 4404-30-2) is not publicly available, the lower logP of the unsubstituted analog (1.17) predicts proportionally higher aqueous solubility, meaning the target compound's solubility profile will produce distinct DMSO-stock dilution behavior and assay precipitation thresholds that must be empirically determined for each analog.

Aqueous solubility Assay buffer compatibility DMSO stock preparation

Commercial Purity Grade Availability: 98% vs. Standard 95%

CAS 887202-37-1 is commercially available at 98% purity (HPLC) from Leyan (Product No. 1747652), compared with a typical minimum specification of 95% from alternative suppliers including Enamine (EN300-40332, 95%), CymitQuimica (3D-FD135804, min. 95%), and CheMenu (CM602448, 95%) [REFS-1, REFS-2, REFS-3]. The 98% grade reduces the maximum total impurity burden from ≤5% to ≤2%, a meaningful difference for applications where trace impurities can confound biological assay interpretation—particularly in phenotypic screening where impurities may act as confounding agonists or antagonists.

Purity specification Procurement grade Quality control

N-Hydroxyamidine Metal-Chelating Pharmacophore: Class-Level HDAC Inhibitor Potential

The N-hydroxypropanimidamide group present in CAS 887202-37-1 is structurally and electronically analogous to the hydroxamic acid zinc-binding group (ZBG) found in clinically approved HDAC inhibitors (e.g., vorinostat/SAHA, belinostat, panobinostat) and to the N-hydroxypropenamide chemotype extensively validated in benzimidazole-based HDAC inhibitor discovery programs [1]. In a recent systematic study, benzimidazole derivatives bearing hydroxamic acid or N-hydroxypropenamide zinc-binding motifs demonstrated HDAC inhibitory activity with IC₅₀ values in the sub-micromolar to nanomolar range, with the benzimidazole scaffold contributing to isoform selectivity [1]. While direct enzymatic IC₅₀ data for CAS 887202-37-1 itself has not been published in the peer-reviewed literature as of the search date, the compound retains the complete pharmacophoric elements (benzimidazole cap group + linker + N-hydroxyamidine ZBG) that are associated with HDAC inhibition in this chemotype. In contrast, the des-hydroxy propanamide analog lacks the ZBG entirely and would not be expected to engage catalytic zinc ions [2].

HDAC inhibition Zinc chelation Epigenetic chemical probe N-hydroxyamidine pharmacophore

Optimal Research Application Scenarios for (1Z)-3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide (CAS 887202-37-1)


HDAC Inhibitor Chemical Probe Development and SAR Exploration

CAS 887202-37-1 provides a pre-assembled benzimidazole-N-hydroxyamidine scaffold that recapitulates the cap-linker-zinc-binding-group architecture of established HDAC inhibitors [1]. Researchers initiating HDAC inhibitor SAR campaigns can procure this compound as a starting point for systematic modification of the benzimidazole cap (e.g., varying substituents at positions 5 and 6 beyond the dimethyl pattern), linker length optimization, or N-hydroxyamidine bioisostere exploration. The 98% purity grade available from Leyan ensures that initial biochemical HDAC panel screening results are not confounded by impurities exceeding 2% total burden. Given the measured logP of 1.79 and logSw of -1.28 , the compound is predicted to be compatible with standard cell-based HDAC inhibition assays (e.g., acetyl-histone H3/H4 western blot, HDAC-Glo™ luminescent assay) at concentrations up to approximately 50 μM without precipitation concerns in ≤0.1% DMSO.

Metal Chelation and Coordination Chemistry Studies

The N-hydroxypropanimidamide moiety functions as a bidentate metal chelator, analogous to the hydroxamic acid group, capable of coordinating Zn²⁺, Fe²⁺/Fe³⁺, and other biologically relevant transition metals [1]. This compound can serve as a model ligand for studying the coordination geometry, binding affinity, and pH-dependence of N-hydroxyamidine-metal complexes, with relevance to designing metalloenzyme inhibitors beyond HDACs (e.g., matrix metalloproteinases, carbonic anhydrases). The 5,6-dimethyl substitution pattern on the benzimidazole ring provides a UV-handle (λmax ~270–290 nm) for spectrophotometric monitoring of metal complex formation, while the relatively low molecular weight (232.28 g·mol⁻¹) facilitates NMR characterization of ligand-metal stoichiometry.

Phenotypic Screening Library Member with Documented Physicochemical Properties

For organizations building or curating diversity-oriented screening libraries, CAS 887202-37-1 offers a benzimidazole-based scaffold with fully characterized physicochemical parameters: logP 1.39–1.79, logD 1.38 (pH 7.4), logSw -1.28, TPSA 76.43 Ų, 3 H-bond donors, and 4 H-bond acceptors [REFS-2, REFS-3]. These properties place the compound within favorable drug-like chemical space (compliant with Lipinski's Rule of Five and Veber's oral bioavailability criteria) [2]. Unlike the unsubstituted analog (logP 1.17), the 5,6-dimethyl substitution provides a measurable lipophilicity increment that expands the chemical diversity captured by a screening deck, potentially accessing targets with deeper hydrophobic binding pockets. The compound is available in multiple pack sizes (250 mg, 1 g, 5 g) from vendors including Santa Cruz Biotechnology , enabling both pilot screening and follow-up hit confirmation workflows.

Synthetic Building Block for Benzimidazole-Focused Medicinal Chemistry

The 5,6-dimethylbenzimidazole core is a privileged scaffold in medicinal chemistry, found as a component of vitamin B12 and in numerous bioactive molecules. CAS 887202-37-1 can be utilized as a synthetic intermediate for further derivatization, including: (i) O-alkylation or O-acylation of the N-hydroxy group to generate prodrugs or affinity probes, (ii) reduction of the amidine C=N bond to generate N-alkylguanidine derivatives, or (iii) cyclization reactions to form triazole or oxadiazole heterocycles. Its availability at 98% purity from Leyan ensures that downstream synthetic transformations proceed with minimal interference from starting material impurities. The supplier-documented MDL number (MFCD08143959) and InChI key (UCEFLFSRMNCRSL-UHFFFAOYSA-N) facilitate unambiguous compound registration and tracking in electronic laboratory notebooks and chemical inventory systems.

Quote Request

Request a Quote for (1Z)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.